2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol
Description
Significance of Indeno-Fused Heterocycles in Contemporary Chemical Research
Indeno-fused heterocycles are characterized by the fusion of an indene (B144670) ring system with a heterocyclic ring. This combination often results in rigid, planar molecules with extended π-conjugation, which can lead to interesting photophysical and electronic properties. In the realm of medicinal chemistry, these scaffolds are explored for their potential as therapeutic agents. For instance, certain derivatives have been investigated as topoisomerase inhibitors and kinase inhibitors, which are crucial targets in cancer therapy. The rigid structure of the indeno-fused system can allow for specific binding to biological targets.
In materials science, the focus is often on the development of novel organic semiconductors. The planarity and extended π-systems of these molecules facilitate intermolecular interactions and charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
The Indeno[1,2-c]thiophene Ring System: Structural Features and Research Context
The indeno[1,2-c]thiophene ring system is a specific type of indeno-fused heterocycle where an indene moiety is fused to a thiophene (B33073) ring. The "1,2-c" designation specifies the points of fusion between the two ring systems. This particular arrangement results in a unique electronic structure and geometry.
The presence of the sulfur atom in the thiophene ring influences the electronic properties of the entire molecule, often enhancing its electron-donating character. The fusion of the indene and thiophene rings creates a larger, more conjugated system compared to the individual components. This extended conjugation is a key factor in the potential applications of these compounds in organic electronics.
Research into indeno[1,2-c]thiophenes has explored their synthesis and derivatization to fine-tune their properties for specific applications. The core structure can be modified with various functional groups to alter its solubility, electronic energy levels, and solid-state packing, all of which are critical for device performance in materials science.
Contextualization of 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol within Indeno[1,2-c]thiophene Chemistry
This compound is a derivative of the 8H-indeno[1,2-c]thiophene core. The "8H" indicates that the methylene (B1212753) bridge of the indene part of the molecule is at the 8-position. The substituent, a 2-hydroxyethyl group (-CH2CH2OH), is attached to this 8-position.
The introduction of an ethanol (B145695) group can be expected to modify the properties of the parent indeno[1,2-c]thiophene scaffold. The hydroxyl group can participate in hydrogen bonding, which could influence the molecule's solubility and its intermolecular interactions in the solid state. This could have implications for its use in biological systems or for controlling the morphology of thin films in electronic devices. Furthermore, the hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex derivatives.
While specific research data on this compound is scarce, its chemical identity is established.
Table 1: Chemical Identity of this compound
| Property | Value |
| CAS Number | 2006277-69-4 |
| Molecular Formula | C13H12OS |
| Synonyms | 2-(4H-indeno[2,3-c]thiophen-4-yl)ethanol |
Data sourced from publicly available chemical supplier information. americanelements.com
Structure
3D Structure
Properties
IUPAC Name |
2-(4H-indeno[2,3-c]thiophen-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-6-5-11-9-3-1-2-4-10(9)12-7-15-8-13(11)12/h1-4,7-8,11,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKZVGCSFZCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CSC=C23)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 8h Indeno 1,2 C Thiophene and Its Derivatives
Strategies for the Construction of the Indeno[1,2-c]thiophene Core
The assembly of the tricyclic indeno[1,2-c]thiophene framework can be accomplished through various synthetic strategies, primarily involving the formation of the fused thiophene (B33073) ring onto a pre-existing indanone or related precursor.
Catalytic Dehydrobicyclization Reactions for Indeno[1,2-c]thiophene Synthesis
A notable strategy for constructing arylated indeno[1,2-c]thiophenes involves a copper-catalyzed sulfur-enabled dehydrobicyclization of 1,6-enynes. nih.govleah4sci.com This method provides a direct route to the fused heterocyclic system with moderate to good yields. The reaction utilizes potassium sulfide (B99878) (K₂S) as the sulfur source and proceeds through a proposed cascade mechanism. nih.gov This pathway is believed to involve a Michael addition, followed by a 5-exo-dig/5-endo-trig bicyclization and subsequent dehydrogenation, resulting in the formation of multiple C–S and C–C bonds in a single synthetic operation. nih.govleah4sci.com
The reaction conditions and outcomes for this catalytic process are summarized below:
| Starting Material | Catalyst | Sulfur Source | Key Steps | Product | Yield | Ref |
| 1,6-Enynes | Copper catalyst | K₂S | Michael addition, Bicyclization, Dehydrogenation | Arylated Indeno[1,2-c]thiophenes | Moderate to Good | nih.gov |
Annulation and Cyclization Approaches
Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone for the synthesis of fused heterocyclic systems like indeno[1,2-c]thiophene. These approaches often begin with 1-indanone (B140024) derivatives, which serve as versatile building blocks. nih.gov The thiophene ring is then constructed through cyclization reactions involving sulfur-containing reagents.
One common approach is a variation of the Paal-Knorr thiophene synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.gov In the context of indeno[1,2-c]thiophene synthesis, a suitable 1,4-dicarbonyl precursor attached to the indane framework would be required.
Rhodium-catalyzed cascade oxidative C–H annulation represents another powerful tool for accessing fused thienoacenes. nih.govresearchgate.net While not specifically detailed for indeno[1,2-c]thiophene, the principle of using transition metals to orchestrate multiple C-H bond fusions offers a potential pathway. For instance, a Heck-type pathway has been proposed in the synthesis of other heteroacenes, providing a concise route to complex fused systems. nih.govresearchgate.net
Alternative Synthetic Routes to Indeno[1,2-c]thiophenes
Beyond the primary methods, several other synthetic strategies can be envisioned or have been applied to analogous systems.
Intramolecular Cyclization: The intramolecular cyclization of appropriately substituted thiophene precursors is a viable route. For example, a thiophene bearing a cyclohexane-derived γ-oxocarboxylic acid substituent can undergo intramolecular cyclization to form new heterocyclic structures. nih.gov By designing a thiophene with a suitable phenyl-containing side chain that can undergo electrophilic cyclization onto the thiophene ring, one could construct the indene (B144670) portion of the molecule. This approach is common in the synthesis of polycyclic aromatic hydrocarbons. acs.orgresearchgate.net
Photochemical Cyclization: Photocyclization reactions offer a powerful method for forming fused aromatic systems under mild conditions. chim.it The photocyclization of anilides of thiophene carboxylic acids is known to produce heterocyclic quinolones. clockss.org A similar strategy involving the irradiation of a stilbene-like precursor, where one of the aryl groups is a thiophene, could potentially lead to the indeno[1,2-c]thiophene core through a 6π-electrocyclization followed by oxidation. chim.it
Palladium-Catalyzed Bicyclization: While demonstrated for the synthesis of indeno[1,2-c]furans, a palladium-catalyzed bicyclization of 2-alkynyliodobenzenes with a suitable sulfur-containing coupling partner could be adapted for the synthesis of the thiophene analogue. nih.gov This type of cascade process allows for the formation of multiple C-C and C-heteroatom bonds in a single step. nih.gov
Functionalization and Derivatization at the 8H-Indeno[1,2-c]thiophen-8-yl Position
The C8 position of the 8H-indeno[1,2-c]thiophene core is a benzylic-like position, making it a prime site for functionalization. The ketone, 8H-indeno[1,2-c]thiophen-8-one, is a key intermediate for introducing a variety of substituents at this position.
Introduction of Aliphatic Substituents: Pathways to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol
The synthesis of the target compound, this compound, requires the introduction of a hydroxyethyl (B10761427) group at the C8 position. Starting from 8H-indeno[1,2-c]thiophen-8-one, several standard organometallic reactions can be proposed to achieve this transformation.
Grignard Reaction: A plausible route involves a Grignard reaction. leah4sci.com The reaction of 8H-indeno[1,2-c]thiophen-8-one with a Grignard reagent, such as (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)magnesium bromide, would introduce the protected hydroxyethyl chain. Subsequent acidic workup would remove the protecting group to yield the target diol. Alternatively, reaction of the ketone with vinylmagnesium bromide would yield an allyl alcohol, which could then be converted to the desired primary alcohol via hydroboration-oxidation.
Reformatsky Reaction: The Reformatsky reaction provides a pathway to β-hydroxy esters by reacting a ketone with an α-halo ester in the presence of zinc. wikipedia.orgnih.govorganic-chemistry.org Treatment of 8H-indeno[1,2-c]thiophen-8-one with ethyl bromoacetate (B1195939) and zinc dust would generate 8-hydroxy-8-(ethoxycarbonylmethyl)-8H-indeno[1,2-c]thiophene. Subsequent reduction of the ester functionality, for example with lithium aluminum hydride (LiAlH₄), would afford this compound.
| Reaction | Reagents | Intermediate | Final Product | Ref |
| Grignard Reaction | 1. Vinylmagnesium bromide2. BH₃·THF, then H₂O₂, NaOH | 8-Vinyl-8H-indeno[1,2-c]thiophen-8-ol | This compound | leah4sci.com |
| Reformatsky Reaction | 1. BrCH₂COOEt, Zn2. LiAlH₄ | Ethyl 2-(8-hydroxy-8H-indeno[1,2-c]thiophen-8-yl)acetate | This compound | wikipedia.orgnih.gov |
| Ethylene (B1197577) Oxide Addition | 1. NaNH₂2. Ethylene oxide | 8-(2-Hydroxyethoxy)-8H-indeno[1,2-c]thiophene | This compound | ugr.es |
Reaction with Ethylene Oxide: Another potential route involves the conversion of 8H-indeno[1,2-c]thiophen-8-ol to its corresponding alkoxide or another nucleophilic species. This nucleophile could then react with ethylene oxide in a ring-opening reaction to directly install the hydroxyethyl group. ugr.es This method is commonly used to extend carbon chains by two atoms while introducing a primary alcohol. ugr.es
Stereoselective Transformations and Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols
When the C8 position is substituted with both a hydroxyl group and another different substituent, it becomes a stereocenter. The synthesis of enantiomerically pure 8H-indeno[1,2-c]thiophen-8-ols is of significant interest. A palladium-catalyzed kinetic resolution of racemic 8H-indeno[1,2-c]thiophen-8-ols has been successfully developed. nih.govwikipedia.org
This process involves a highly regioselective, palladium-catalyzed C-C bond cleavage. wikipedia.org Using a newly developed phosphoramidite (B1245037) ligand, this method allows for the separation of the racemic starting material into two valuable, optically active products: stereogenic 8H-indeno[1,2-c]thiophen-8-ols and axially chiral biaryl atropisomers, both with high enantiomeric excesses. nih.govwikipedia.org This kinetic resolution provides a powerful tool for accessing chiral building blocks that can be used in the synthesis of chiral ligands or organocatalysts. wikipedia.org The reaction's efficiency highlights the ability to differentiate between the two fused aryl rings of the indenothiophene system without pre-installed directing groups. wikipedia.org
Regioselective Synthesis and Isomeric Considerations in Indeno[1,2-c]thiophene Chemistry
The synthesis of the indeno[1,2-c]thiophene scaffold presents unique challenges due to the potential for multiple isomeric products. The fusion of a thiophene ring to an indene framework can result in several constitutional isomers, including the linear indeno[1,2-b]thiophene and indeno[2,1-b]thiophene, as well as the angular 8H-indeno[1,2-c]thiophene. Consequently, achieving regioselectivity is a critical aspect of synthetic strategies targeting this specific angular isomer.
Research has focused on developing methodologies that precisely control the cyclization process to favor the formation of the [1,2-c] fused system over its more commonly synthesized linear counterparts. The choice of starting materials, catalysts, and reaction conditions is paramount in directing the regiochemical outcome.
One effective strategy involves the catalytic, sulfur-enabled dehydrobicyclization of 1,6-enynes. This method provides a direct route to arylated indeno[1,2-c]thiophenes. The reaction proceeds by treating 1,6-enynes with elemental sulfur in the presence of a copper catalyst. The regioselectivity of this transformation is notable, leading specifically to the desired angular fused product. The mechanism is believed to involve the formation of key intermediates that guide the annulation to yield the thermodynamically stable indeno[1,2-c]thiophene core.
Another significant approach begins with the 1,3-indandione (B147059) nucleus. nih.govnih.gov This commercially available starting material can be functionalized and then subjected to cyclization reactions to build the fused thiophene ring. For instance, reactions with various electrophilic and nucleophilic sulfur-containing reagents can be employed to construct the heterocyclic portion of the molecule. nih.gov The inherent structure of the dione (B5365651) precursor helps to direct the formation of the [1,2-c] isomer.
A palladium-catalyzed kinetic resolution/ring-opening reaction of 8H-indeno[1,2-c]thiophen-8-ols demonstrates a highly regioselective transformation involving this heterocyclic system. acs.org This process not only highlights a method for obtaining optically active derivatives but also underscores the specific reactivity of the [1,2-c] isomer. acs.org
The isomeric challenge is a central theme in the chemistry of indenothiophenes. While syntheses for 4H-indeno[1,2-b]thiophene and 8H-indeno[2,1-b]thiophene are well-established, methods that selectively yield the 8H-indeno[1,2-c]thiophene isomer are less common and represent a more complex synthetic puzzle. acs.orgacs.org The electronic and steric properties of the precursors and intermediates in a given synthetic route dictate which isomer is preferentially formed. For example, intramolecular cyclization strategies must be carefully designed to ensure the correct bond formations for the angular topology.
The following table summarizes a selection of synthetic approaches, highlighting the key reagents and the resulting indenothiophene isomer, thereby illustrating the considerations necessary for regioselective synthesis.
| Starting Material(s) | Key Reagents/Catalyst | Isomer Formed | Reference |
| 1,6-Enynes | Elemental Sulfur, Copper Catalyst | Arylated Indeno[1,2-c]thiophenes | acs.org |
| 1,3-Indandione | Various S-reagents | Indeno[1,2-c]thiophene derivatives | nih.govnih.gov |
| 8H-Indeno[1,2-c]thiophen-8-ols | Palladium Catalyst | Optically active thiophene-phenyl atropisomers | acs.org |
| 2-Benzylidene-indenone | Functional Olefins, DABCO | Indanone-fused cyclopentanes (precursors) | researchgate.net |
| Methyl 2-(thiophen-2-yl)benzoate | p-Tolyllithium, Acid | 4,4-di-p-tolyl-4H-indeno[1,2-b]thiophene | nih.gov |
This table illustrates how different starting materials and catalytic systems can be used to target specific isomers of the indenothiophene family, with particular methods being developed to overcome the synthetic hurdles associated with the less common 8H-indeno[1,2-c]thiophene.
Advanced Characterization and Structural Elucidation of 8h Indeno 1,2 C Thiophene Systems
Spectroscopic Analysis for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are fundamental in determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), which helps in mapping the connectivity of the molecule. Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further aiding in structural elucidation.
X-ray Crystallography for Solid-State Structure Determination
For crystalline solids, X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in the molecule. This method offers unambiguous proof of the compound's structure and stereochemistry.
Chromatographic and Separation Techniques for Purity Assessment
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to separate the compound from any impurities. This is crucial for ensuring the purity of the substance, which is essential for any further studies or applications.
Without access to the specific data from these analytical techniques for 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Computational and Theoretical Investigations of 8h Indeno 1,2 C Thiophene Derivatives
Electronic Structure Calculations (e.g., HOMO-LUMO Energy Levels)
The electronic character of a molecule is fundamental to its reactivity, optical properties, and potential use in electronic devices. Key to understanding this character are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and the energy required for electronic excitation.
For 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol , the introduction of the 2-hydroxyethyl group at the 8-position is expected to have a modest electronic effect. While not directly part of the conjugated system, the hydroxyl group can influence the molecule's polarity and intermolecular interactions. DFT calculations would be necessary to precisely quantify the HOMO and LUMO energies and the resulting energy gap.
A hypothetical data table based on DFT calculations for a generic 8H-Indeno[1,2-c]thiophene derivative is presented below to illustrate the type of data generated from such studies.
Table 1: Hypothetical Electronic Properties of an 8H-Indeno[1,2-c]thiophene Derivative
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 3.70 |
These values are crucial for predicting the material's potential as a semiconductor, where a smaller gap is often desirable for facilitating charge transport.
Molecular Geometry Optimization and Conformation Analysis
The three-dimensional structure of a molecule dictates its physical properties and how it interacts with other molecules. Computational methods are employed to find the most stable geometric arrangement of atoms, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to its atomic coordinates.
For This compound , a key aspect of conformational analysis is the orientation of the 2-hydroxyethyl side chain relative to the rigid indeno[1,2-c]thiophene core. The rotation around the C-C single bonds of the side chain will lead to different conformers with varying energies. Theoretical calculations can map out the potential energy surface to identify the global minimum energy conformation, which is the most likely structure to be observed.
The planarity of the fused ring system is also of interest. While the aromatic rings themselves are planar, the sp3-hybridized carbon at the 8-position introduces a non-planar center. Geometry optimization provides precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 2: Hypothetical Optimized Geometric Parameters for the 8H-Indeno[1,2-c]thiophene Core
| Bond/Angle | Calculated Value |
|---|---|
| C=C (thiophene) | 1.38 Å |
| C-S (thiophene) | 1.75 Å |
| C-C (benzene) | 1.40 Å |
| C-C (cyclopentadiene) | 1.52 Å |
| C-S-C angle | 92.5° |
Simulation of Spectroscopic Signatures
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure and electronic properties. For instance, Time-Dependent DFT (TD-DFT) calculations can simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. The primary absorption bands in molecules like This compound are typically due to π-π* transitions within the conjugated system.
Similarly, the simulation of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be performed. Calculated vibrational frequencies from IR simulations help in the assignment of experimental IR bands to specific molecular motions. Predicted NMR chemical shifts aid in the interpretation of experimental NMR spectra, confirming the connectivity and chemical environment of the atoms. For thiophene-fused polycyclic aromatic hydrocarbons, theoretical methods have been used to simulate spectra from calculated excitation energies. rsc.org
Molecular Docking Studies for Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in medicinal chemistry to predict the binding of a potential drug molecule to a protein target.
While no specific biological targets have been extensively studied for This compound , molecular docking could be employed to explore its potential interactions with various enzymes or receptors. The ethanol (B145695) side chain, with its hydroxyl group, can act as a hydrogen bond donor and acceptor, which could be a key interaction in a protein's binding pocket.
A typical docking study would involve:
Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).
Generating a low-energy conformation of the ligand, This compound .
Using a docking algorithm to systematically search for the best binding poses of the ligand within the protein's active site.
Scoring the poses based on a scoring function that estimates the binding affinity.
The results are often visualized to analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex.
Table 3: Hypothetical Molecular Docking Results for an 8H-Indeno[1,2-c]thiophene Derivative with a Generic Kinase Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | LYS76, LEU132, VAL84 |
| Types of Interactions | Hydrogen bond with LYS76, Hydrophobic interactions |
Such studies are invaluable for the rational design of new molecules with specific biological activities.
Applications and Advanced Materials Science Research Leveraging Indeno 1,2 C Thiophene Scaffolds
Organic Electronics and Semiconductor Applications
The indeno[1,2-c]thiophene core is increasingly being integrated into organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs). researchgate.netmit.edu These transistors are fundamental building blocks for flexible displays, smart cards, and various low-cost electronic applications. nih.govresearchgate.net The performance of these devices is critically dependent on the charge transport characteristics of the organic semiconductor used. mit.edu
Charge Transport Characteristics in Indeno[1,2-c]thiophene-based Systems
Effective charge transport is paramount for the efficiency of organic electronic devices. The molecular structure of the semiconductor dictates how efficiently holes (positive charges) or electrons (negative charges) can move through the material. The fused thiophene (B33073) structure within the indeno[1,2-c]thiophene core provides a platform for strong intermolecular π–π stacking, which is crucial for facilitating charge hopping between molecules. rsc.org
Theoretical and experimental studies have shown that modifying the indeno[1,2-c]thiophene backbone can significantly influence charge mobility. For instance, the incorporation of sulfur-linked side chains into related indenofluorenedione-based systems has been shown to decrease the reorganization energy for hole transfer and optimize molecular packing, leading to excellent ambipolar (both hole and electron) charge-transport properties. researchgate.net In contrast, bulky side chains can hinder the close packing of molecules, resulting in lower charge mobility. researchgate.net Research on oligothiophenes terminated with indeno[1,2-b]thiophene units has demonstrated that the charge transport properties are highly dependent on the molecular substitution. researchgate.net One such derivative, a quaterthiophene terminated with unsubstituted indeno[1,2-b]thiophene, exhibited a hole mobility of 2.2 × 10⁻² cm² V⁻¹ s⁻¹. acs.org
Organic Field-Effect Transistors (OFETs) incorporating Indeno[1,2-c]thiophene Derivatives
OFETs operate as switches or amplifiers, where a gate voltage controls the flow of current between source and drain electrodes. mit.edu The key performance metrics for OFETs are the charge carrier mobility and the on/off current ratio. mit.edunih.gov Indeno[1,2-c]thiophene derivatives have been successfully used to create p-type (hole-transporting) semiconductor materials for OFETs. acs.org
The performance of these transistors is intrinsically linked to the material's ability to form well-ordered thin films. Thermal evaporation of some indeno[1,2-b]thiophene-quaterthiophene hybrids leads to crystalline thin films where the molecules align in a quasi-vertical orientation, which is beneficial for charge transport. acs.org The introduction of certain side chains, while sometimes improving solubility, can disrupt the intermolecular interactions necessary for high mobility. acs.org
OFET Performance of Indeno[1,2-b]thiophene-based Materials
| Material | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Deposition Method |
|---|---|---|---|
| Quaterthiophene terminated with unsubstituted indeno[1,2-b]thiophene (4T) | 2.2 × 10⁻² | 2.2 × 10⁴ | Thermal Evaporation |
| Isomeric TF1 with fused thiophene core | 3.7 × 10⁻³ | Not Reported | Solution-Processed |
Organic Photovoltaics (OPVs) and Solar Energy Conversion
The global demand for renewable energy has spurred intensive research into organic photovoltaics (OPVs), or organic solar cells. researchgate.net These devices offer the potential for low-cost, flexible, and large-area solar energy harvesting. The active layer in the most common type of OPV consists of a blend of an electron donor and an electron acceptor material. nih.gov Indeno[1,2-c]thiophene derivatives are being explored in multiple roles within these devices to improve their efficiency and stability.
Indeno[1,2-c]thiophene as Non-Fullerene Acceptors
For many years, fullerene derivatives were the standard electron acceptors in high-performance OPVs. However, they suffer from drawbacks such as limited synthetic tunability and poor absorption of sunlight. nih.gov This has driven the development of non-fullerene acceptors (NFAs), a field where indeno[1,2-c]thiophene-based structures have shown significant promise. researchgate.netnih.govosti.gov
The ability to synthetically modify the indeno[1,2-c]thiophene core allows for precise tuning of the material's electronic energy levels and optical absorption properties. researchgate.net Acceptor-Donor-Acceptor (A–D–A) type small molecules, which incorporate a central indacenodithiophene donor core (a related fused-ring system) and terminal acceptor units, have been designed and studied. rsc.org These NFAs can be engineered to have strong light absorption in the visible and near-infrared regions, contributing directly to the photocurrent of the solar cell. frontiersin.org For example, regioisomers of an indeno[1,2-b]thiophene end-capped perylene diimide have been synthesized and used as NFAs, demonstrating that even subtle structural changes can significantly impact device performance. nih.gov
Performance of OPVs with Indeno[1,2-b]thiophene-based Non-Fullerene Acceptors
| Acceptor Material | Donor Polymer | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) |
|---|---|---|---|---|---|
| 1,7-Indeno[1,2-b]thiophene-PDI | PTB7-Th | ~0.67% | Not Reported | Not Reported | Not Reported |
| 1,6-Indeno[1,2-b]thiophene-PDI | PTB7-Th | Higher than 1,7-isomer | Not Reported | Not Reported | Not Reported |
Dye-Sensitized Solar Cells (DSSCs) and Hole Transport Materials (HTMs) with Indeno[1,2-c]thiophene Spacers
Indeno[1,2-c]thiophene scaffolds are also valuable components in other types of solar cells, such as dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). figshare.comnih.gov In these devices, they are often used as part of the photosensitizing dye or as a hole transport material (HTM).
In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor like titanium dioxide (TiO₂). nih.gov New D–A−π–A dyes incorporating a powerful electron-donating indeno[1,2-b]thiophene unit have been synthesized. figshare.com These dyes exhibit strong absorption into the near-infrared region, and a device using one such dye achieved a power conversion efficiency of 7.23%. figshare.com
In perovskite solar cells, the HTM plays a crucial role in extracting positive charges (holes) from the light-absorbing perovskite layer and transporting them to the electrode. rsc.orgfrontiersin.org Star-shaped HTMs using an indeno[1,2-b]thiophene moiety on a triazine core have been developed. rsc.orgdntb.gov.uaresearchgate.net These materials exhibit strong light absorption and high hole mobility, leading to PSCs with a maximum power conversion efficiency of 13.2%, which is comparable to the standard HTM, spiro-OMeTAD. rsc.org The rigid and planar nature of the indenothiophene unit is thought to facilitate efficient charge transport. nih.govnih.gov
Nonlinear Optics (NLO) and Photonic Applications
Materials with strong nonlinear optical (NLO) properties are in demand for applications in photonics, including optical data storage, optical switching, and bio-imaging. nih.gov Organic molecules with a donor-π-acceptor (D-π-A) structure can exhibit large second-order NLO responses. The extended π-conjugated system of the indeno[1,2-c]thiophene scaffold makes it an excellent component for building such NLO-active chromophores.
Research has shown that thiophene provides a more efficient pathway for electron delocalization than a simple benzene (B151609) ring, which can lead to enhanced hyperpolarizability (a measure of NLO activity). rsc.org While direct studies on the NLO properties of "2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol" are not prevalent, research on related donor-acceptor substituted thiophenes demonstrates the principle. rsc.orgrsc.org The combination of a strong electron donor and a strong electron acceptor connected by a thiophene-containing bridge leads to significant molecular hyperpolarizabilities. rsc.org Theoretical studies on non-fullerene acceptors based on related fused thiophene systems have also been conducted to evaluate their NLO responses, including calculations of first and second hyperpolarizabilities. nih.gov These findings suggest that the indeno[1,2-c]thiophene framework is a promising platform for designing novel materials for advanced photonic applications.
Development of Functional Organic Materials
The indeno[1,2-c]thiophene scaffold, an isomer of the more extensively studied indeno[1,2-b]thiophene, represents an intriguing and less explored class of heterocyclic compounds for the development of functional organic materials. The fusion of the electron-rich thiophene ring with an indene (B144670) system creates a rigid, planar, and conjugated structure. This molecular framework is a promising building block for materials intended for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). rsc.org The specific fusion pattern in the [1,2-c] isomer influences the electronic structure and packing behavior of the resulting materials, offering a pathway to fine-tune their optoelectronic properties. rsc.org
Research into complex polycyclic aromatic hydrocarbons incorporating the indeno[1,2-c]thiophene moiety has demonstrated its potential for creating materials with unique photophysical and electrochemical characteristics. A notable example is the synthesis of thiophene-fused indenocorannulenes (TFICs), where the indenothiophene unit is integrated into a curved "buckybowl" structure. rsc.org These TFICs, which feature the characteristic [a,c]-indeno fusion of the indeno[1,2-c]thiophene system, exhibit distinct properties that are highly relevant for advanced materials. rsc.org
The photophysical properties of these complex molecules have been systematically investigated. The incorporation of the indeno[1,2-c]thiophene scaffold into the larger π-system of indenocorannulenes results in materials with absorption and emission profiles extending into the visible and near-infrared regions of the spectrum. The emission wavelengths of these compounds can be systematically varied over a wide range, producing colors from violet to red, which is a critical feature for the development of full-color displays using OLED technology. rsc.org
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| TFIC-1 (Compound 3) | 254, 344 | 606 | <0.55% |
| TFIC-2 (Compound 6) | 254, 344 | 657 | <0.55% |
| TFIC-3 (Compound 9) | 249, 337 | 635 | <0.55% |
| TFIC-4 (Compound 12) | 272, 328 | 641 | <0.55% |
The electrochemical properties of these materials are equally important, as they determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for charge injection and transport in electronic devices. Cyclic voltammetry studies of the TFICs show reversible reduction waves, indicating their potential as n-type or electron-transporting materials. The reduction potentials can be tuned by modifying the molecular structure, which in turn adjusts the LUMO energy level. rsc.org
| Compound | First Reduction Potential (E1/2, V vs Fc/Fc+) |
|---|---|
| TFIC-1 (Compound 3) | -1.94 |
| TFIC-2 (Compound 6) | -1.82 |
| TFIC-3 (Compound 9) | -1.51 |
| TFIC-4 (Compound 12) | -1.46 |
While complex systems like TFICs highlight the fundamental utility of the indeno[1,2-c]thiophene core, research on simpler, more accessible derivatives is also crucial for broader material development. The synthesis of arylated indeno[1,2-c]thiophenes via methods like catalytic sulfur-enabled dehydrobicyclization has provided access to a range of compounds whose photophysical properties have been investigated. These studies show that the absorption and emission characteristics are highly dependent on the nature of the aryl substituents, further demonstrating the tunability of this scaffold.
Although the direct integration of this compound into functional organic materials has not been extensively reported, the foundational studies on the parent scaffold and its derivatives underscore its significant potential. The combination of a rigid, planar core with tunable electronic properties makes the indeno[1,2-c]thiophene system a valuable platform for the future design of high-performance organic semiconductors for a variety of advanced materials science applications.
Exploration of Indeno 1,2 C Thiophene Scaffolds in Medicinal Chemistry Research
Design Principles for Biologically Active Indeno[1,2-c]thiophene Derivatives
The design of biologically active molecules based on the indeno[1,2-c]thiophene scaffold is guided by several key principles aimed at optimizing interactions with specific biological targets. A primary strategy involves using the thiophene (B33073) ring as a bioisostere for other aromatic systems, such as a benzene (B151609) ring. rsc.org This "isosteric replacement" can modify the molecule's physicochemical properties, including solubility and metabolism, while maintaining or improving its binding affinity to a target receptor. nih.gov The planarity and electron-rich nature of the thiophene ring can be crucial for effective binding within protein active sites. nih.gov
Another important design principle is the concept of structural constraint. By creating rigidified analogues of more flexible molecules, researchers can lock the compound into a bioactive conformation, which can lead to enhanced potency. For example, in a study on related 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, constraining the structure from a more flexible "open form" to a rigid tetracyclic system proved to be a successful strategy for improving the inhibition of the DYRK1A enzyme. nih.govrsc.org
Furthermore, the strategic placement of various substituents on the core scaffold is a fundamental design consideration. Medicinal chemists systematically introduce different functional groups to probe the chemical space around the core structure. This allows for the fine-tuning of properties such as potency, selectivity against different biological targets, and pharmacokinetic profiles. mdpi.com For instance, the design of novel kinase inhibitors often involves incorporating different functional groups at specific positions of a core scaffold, like thieno[2,3-d]pyrimidine, to enhance their inhibitory profile. mdpi.com
Structure-Activity Relationship (SAR) Studies of Indeno[1,2-c]thiophene Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity. For scaffolds related to indeno[1,2-c]thiophene, SAR studies have provided clear guidance for developing more potent derivatives.
In the development of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as inhibitors of the DYRK1A kinase, a sharp SAR was observed depending on the substituents on the scaffold. nih.govrsc.org The presence of a hydroxyl or methoxy (B1213986) group at the 5-position of the tetracyclic system resulted in good inhibitory activity. rsc.org Specifically, 5-hydroxy compounds showed IC50 values in the range of 35–116 nM against DYRK1A. rsc.org The most active compound from this series also demonstrated potent inhibition of other kinases like CLK1/CLK4 and haspin. rsc.org Conversely, replacing the hydroxyl group with a fluorine atom, a common bioisosteric replacement, led to a complete loss of activity against DYRK1A, highlighting the critical role of the hydroxyl group in this position for biological function. nih.govrsc.org
Similarly, for a series of indeno[1,2-c]pyrazol-4-one inhibitors of cyclin-dependent kinases (CDKs), substitutions at the C3 position were found to be critical. researchgate.net While para-substituted phenyl rings were generally well-tolerated, larger groups resulted in inactive compounds. researchgate.net For alkyl groups attached directly to the C3 position, shorter chains and cyclic alkyls were acceptable, whereas longer chain substituents were not tolerated. researchgate.net These findings underscore the sensitivity of the biological target to the size and nature of the substituents on the indeno-fused heterocyclic core.
Table 1: SAR of 6H-benzo[b]indeno[1,2-d]thiophen-6-one Derivatives as DYRK1A Inhibitors
| Compound | R⁵ Substitution | R′′ Substitution | DYRK1A IC₅₀ (nM) |
|---|---|---|---|
| 4e | OMe | H | 52 |
| 4i | OH | H | 105 |
| 4j | OH | OMe | 116 |
| 4k | OH | OMe | 35 |
| 4m | F | H | >10000 |
Data sourced from studies on DYRK1A inhibitors. nih.govrsc.org
Investigation of Protein-Ligand Interactions via Indeno[1,2-c]thiophene Scaffolds (e.g., Enzyme Inhibition Mechanisms)
Understanding how indeno[1,2-c]thiophene derivatives and their analogues interact with their protein targets at a molecular level is key to rational drug design. These investigations often reveal the specific binding modes and the crucial amino acid residues involved in the interaction.
Many heterocyclic compounds based on thiophene-fused scaffolds function as enzyme inhibitors by competing with endogenous ligands, such as adenosine (B11128) triphosphate (ATP) in the case of kinases. rsc.org For instance, the most active compound in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-ones, compound 4k, was found to have an ATP-competitive mechanism of action. rsc.org
Molecular docking and X-ray crystallography studies on related scaffolds provide further insights. In studies of thieno[2,3-b]thiophene (B1266192) derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, molecular modeling showed that these compounds fit into the kinase's binding pocket and form key interactions. nih.govacs.org A critical interaction observed was the formation of hydrogen bonds with the amino acid Met793 in the hinge region of the EGFR binding site. acs.org This specific interaction is a hallmark of many known EGFR inhibitors and is considered crucial for potent antagonistic activity. acs.org The ability of the thiophene scaffold to position functional groups correctly to engage in such specific hydrogen bonds and other interactions (like π–H interactions) with the protein is fundamental to its inhibitory mechanism. acs.org These findings suggest that the indeno[1,2-c]thiophene core can similarly act as a scaffold to orient substituents for optimal interaction with enzyme active sites.
Scaffold Hopping and Bioisosteric Replacements in Drug Discovery Research
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new drug candidates with improved properties while retaining the desired biological activity. researchgate.netnih.gov Bioisosterism involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing potency, improving pharmacokinetic properties, or avoiding patent issues. u-strasbg.fr Scaffold hopping is a more dramatic change, involving the replacement of a molecule's core structure with a different, often structurally distinct, scaffold that preserves the essential three-dimensional arrangement of key functional groups. nih.govcapes.gov.br
The thiophene ring itself is a classic bioisostere of the benzene ring. nih.gov Its inclusion in the indeno[1,2-c]thiophene structure is an example of isosteric replacement design. rsc.org This principle allows chemists to explore novel chemical space. For example, replacing a phenyl group with a flexible phenoxymethyl (B101242) group in a series of indeno[1,2-c]pyridazin-5-one inhibitors enhanced their potency against MAO-B. researchgate.net
The development of novel kinase inhibitors frequently employs these strategies. Researchers might replace a known core structure with a new one, such as a thieno[2,3-d]pyrimidine, to generate novel compounds. mdpi.com This allows for the exploration of new intellectual property and potentially improved drug-like properties. The concept of isosteric replacement is also applied to substituents on the scaffold. As noted earlier, the substitution of a hydroxyl group with a fluorine atom in a series of DYRK1A inhibitors is an example of a classical bioisosteric replacement, even though in that specific case, it was detrimental to activity. nih.govrsc.org These strategies are integral to the process of lead generation and optimization in modern drug discovery. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
